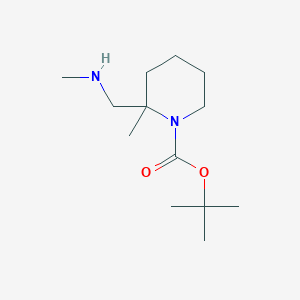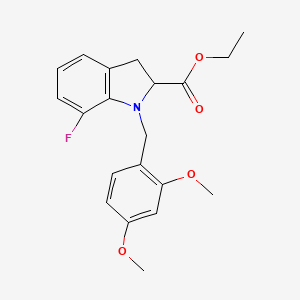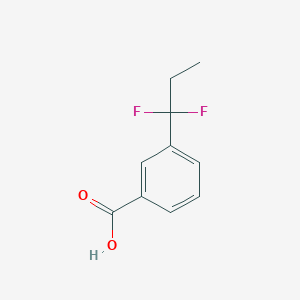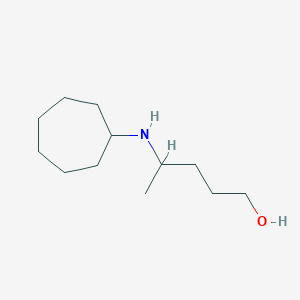
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a pyrrolidine moiety in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the pyrrolidine group. A common synthetic route might include:
Bromination: The starting material, 1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one, is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Introduction of Pyrrolidine Group: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The brominated positions can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyridinone derivative, while a Suzuki coupling could produce a biaryl compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolidine group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-(pyrrolidin-2-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-4-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-4(1H)-one
Uniqueness
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atoms and the pyrrolidine group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12Br2N2O |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
3,5-dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-3-9(12)10(15)14(6-8)5-7-1-2-13-4-7/h3,6-7,13H,1-2,4-5H2 |
InChI Key |
UICYZKXCNMBRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C=C(C=C(C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















